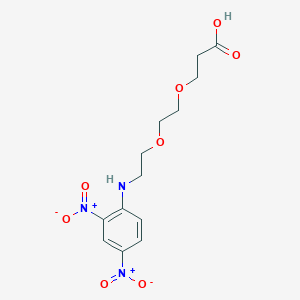

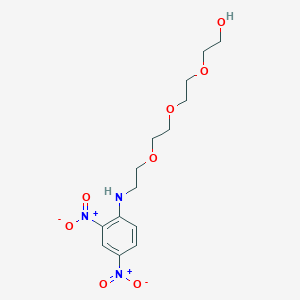

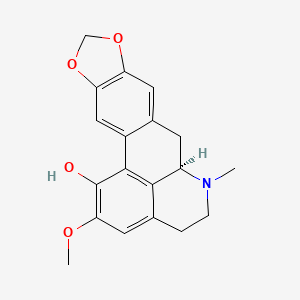

![molecular formula C27H37Cl2N3O3 B607247 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

E6446 dihydrochloride is a potent and orally active antagonist of Toll-like receptor 7 and Toll-like receptor 9. It is also a strong inhibitor of stearoyl-coenzyme A desaturase 1. This compound is primarily used in research related to inflammatory responses and non-alcoholic fatty liver disease .

Mechanism of Action

Target of Action

E6446 dihydrochloride is a potent and orally active antagonist of Toll-like Receptors 7 and 9 (TLR7 and TLR9) . These receptors play a crucial role in the immune response, and their activation can lead to various immune-mediated inflammatory diseases . E6446 dihydrochloride is also a potent inhibitor of Stearoyl-Coenzyme A Desaturase 1 (SCD1) , which is abundantly expressed in liver and adipose tissue and plays a significant role in hepatic lipogenesis and adipogenesis .

Mode of Action

E6446 dihydrochloride interacts with its targets in a specific manner. It effectively inhibits the activation of human and mouse TLR9 and suppresses TLR9-DNA interaction in vitro . It also significantly inhibits adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .

Biochemical Pathways

E6446 dihydrochloride affects the biochemical pathways associated with its targets. It significantly inhibits adipogenic differentiation and hepatic lipogenesis via the SCD1-ATF3 signaling pathway . This inhibition leads to a decrease in the overaccumulation of lipids in the liver, a condition associated with nonalcoholic fatty liver disease (NAFLD) .

Pharmacokinetics

The pharmacokinetic properties of E6446 dihydrochloride contribute to its bioavailability and efficacy. It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .

Result of Action

The molecular and cellular effects of E6446 dihydrochloride’s action are significant. It effectively inhibits adipogenic differentiation and hepatic lipogenesis . Additionally, it significantly decreases hepatic steatosis, hepatic lipid droplet accumulation, and insulin resistance in high-fat diet (HFD)-fed mice .

Action Environment

The action, efficacy, and stability of E6446 dihydrochloride can be influenced by environmental factors. For instance, its effectiveness in reducing hepatic steatosis and insulin resistance has been observed in the context of a high-fat diet

Biochemical Analysis

Biochemical Properties

E6446 dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is a potent antagonist of TLR7 and TLR9, which are involved in the immune response. By inhibiting these receptors, E6446 dihydrochloride can modulate inflammatory responses. Additionally, E6446 dihydrochloride inhibits SCD1, an enzyme that catalyzes the synthesis of monounsaturated fats from saturated fatty acids. This inhibition affects lipid metabolism and has implications for conditions like NAFLD .

Cellular Effects

E6446 dihydrochloride influences various cellular processes and functions. It has been shown to inhibit adipogenic differentiation and hepatic lipogenesis, which are critical processes in fat storage and liver function. By modulating TLR7 and TLR9 signaling pathways, E6446 dihydrochloride can alter cell signaling, gene expression, and cellular metabolism. This compound also impacts the production of inflammatory cytokines, thereby affecting immune cell function .

Molecular Mechanism

The molecular mechanism of E6446 dihydrochloride involves its binding interactions with TLR7 and TLR9, leading to the inhibition of these receptors. This inhibition prevents the activation of downstream signaling pathways that typically result in the production of pro-inflammatory cytokines. Additionally, E6446 dihydrochloride inhibits SCD1 by binding to the enzyme, thereby reducing the synthesis of monounsaturated fatty acids. This dual mechanism of action allows E6446 dihydrochloride to modulate both immune responses and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of E6446 dihydrochloride have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to E6446 dihydrochloride can lead to sustained inhibition of TLR7 and TLR9 signaling, as well as continued suppression of SCD1 activity. These effects are crucial for understanding the potential therapeutic applications of E6446 dihydrochloride .

Dosage Effects in Animal Models

The effects of E6446 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits TLR7 and TLR9 without causing significant adverse effects. At higher doses, E6446 dihydrochloride can exhibit toxic effects, including liver toxicity and metabolic disturbances. These dosage-dependent effects are important for determining the therapeutic window and safety profile of E6446 dihydrochloride .

Metabolic Pathways

E6446 dihydrochloride is involved in several metabolic pathways, primarily through its inhibition of SCD1. This enzyme is a key player in the synthesis of monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules. By inhibiting SCD1, E6446 dihydrochloride affects lipid metabolism, leading to changes in metabolic flux and metabolite levels. This inhibition can reduce hepatic lipogenesis and adipogenic differentiation, making E6446 dihydrochloride a potential therapeutic agent for metabolic disorders .

Transport and Distribution

Within cells and tissues, E6446 dihydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, E6446 dihydrochloride can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its inhibitory effects on SCD1. Understanding the transport and distribution of E6446 dihydrochloride is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of E6446 dihydrochloride is critical for its activity and function. This compound is primarily localized in the endoplasmic reticulum, where SCD1 is also found. The targeting of E6446 dihydrochloride to this compartment is facilitated by specific signals and post-translational modifications. This localization allows E6446 dihydrochloride to effectively inhibit SCD1 and modulate lipid metabolism at the site of its action .

Preparation Methods

The preparation of E6446 dihydrochloride involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and crystallization processes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

E6446 dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

E6446 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a research tool to study the inhibition of Toll-like receptor 7 and Toll-like receptor 9.

Biology: It is used to investigate the role of Toll-like receptors in immune responses and inflammation.

Medicine: It is used in the study of non-alcoholic fatty liver disease and other inflammatory diseases.

Industry: It is used in the development of new therapeutic agents targeting Toll-like receptors and stearoyl-coenzyme A desaturase 1 .

Comparison with Similar Compounds

E6446 dihydrochloride is unique in its dual inhibition of Toll-like receptor 7 and Toll-like receptor 9, as well as its inhibition of stearoyl-coenzyme A desaturase 1. Similar compounds include:

E6446: The free base form of E6446 dihydrochloride.

TLR7/9 antagonists: Other compounds that inhibit Toll-like receptor 7 and Toll-like receptor 9.

SCD1 inhibitors: Other compounds that inhibit stearoyl-coenzyme A desaturase 1 .

E6446 dihydrochloride stands out due to its potent and orally active properties, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOUZINBHKWGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.